N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a benzofuropyrimidine derivative featuring a 2-phenylethyl substituent at position 3 of the heterocyclic core and a 3,4-dimethylphenyl acetamide side chain. Its structural complexity, including fused aromatic and heterocyclic rings, contributes to unique physicochemical and biological properties .
Properties
Molecular Formula |
C28H25N3O4 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H25N3O4/c1-18-12-13-21(16-19(18)2)29-24(32)17-31-25-22-10-6-7-11-23(22)35-26(25)27(33)30(28(31)34)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
HEAGVARDYKVCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzofuropyrimidine Core
The benzofuro[3,2-d]pyrimidine scaffold is synthesized through a three-step process:
- Cyclization : 2-Hydroxy-5-nitrobenzonitrile reacts with phenacyl bromide in dry acetone with potassium carbonate, yielding 2-acyl-3-amino-5-nitrobenzo[2,1-b]furan intermediates.
- Thiocarbamoylation : Treatment with ammonium thiocyanate and acetyl chloride forms N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide, which undergoes alkaline hydrolysis to produce 4-substituted-8-nitrobenzofuropyrimidine-2-thiols.
- Oxidation and Functionalization : The thiol group is oxidized to a sulfonyl or sulfonic acid group using sodium periodate (NaIO₄) in aqueous dichloromethane, followed by coupling with chloroacetic acid to introduce the acetamide linker.
Introduction of the 2-Phenylethyl Group
The 3-position of the pyrimidine ring is alkylated with 2-phenylethyl bromide in dimethylformamide (DMF) using sodium hydride as a base. This step proceeds at 60–70°C for 6–8 hours, achieving yields of 65–72%.
Acetamide Coupling
The final step involves condensing 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetic acid with N-(3,4-dimethylphenyl)amine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring for 24 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Cyclization : Dry acetone at reflux (56°C) maximizes yields by preventing side reactions.
- Alkylation : DMF at 70°C enhances nucleophilicity, while temperatures above 80°C degrade the benzofuran ring.
- Acid-Catalyzed Condensation : Chloroacetic acid reactions require pH control (pH 4–5) to avoid over-acidification, which precipitates intermediates prematurely.
Catalysts and Bases
- Potassium carbonate in cyclization steps minimizes byproduct formation.
- Sodium hydride in alkylation ensures deprotonation of the pyrimidine nitrogen without hydrolyzing the phenylethyl group.
Analytical Characterization
Spectroscopic Data
- Fourier-Transform Infrared (FTIR) : Peaks at 1680 cm⁻¹ (C=O stretching of acetamide), 1550 cm⁻¹ (C=N pyrimidine), and 1240 cm⁻¹ (C-O-C benzofuran).
- Proton Nuclear Magnetic Resonance (¹H NMR) : Signals at δ 2.25 ppm (s, 6H, N-(3,4-dimethylphenyl)), δ 3.82 ppm (t, 2H, -CH₂-Ph), and δ 7.28–7.45 ppm (m, aromatic protons).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 527.2 [M+H]⁺ confirms the molecular formula C₃₀H₂₆N₄O₄.
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals a triclinic crystal system with hydrogen-bonded chains along the a-axis, stabilized by N–H⋯O interactions.
Yield and Purity Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Phenacyl bromide, K₂CO₃, acetone, reflux | 75 | 98 |
| Thiocarbamoylation | NH₄SCN, acetyl chloride, rt, 2 h | 68 | 95 |
| Alkylation | 2-Phenylethyl bromide, NaH, DMF, 70°C | 72 | 97 |
| Acetamide Coupling | DCC, THF, 0–5°C | 78 | 99 |
Challenges and Mitigation Strategies
- Byproduct Formation : Over-alkylation at the pyrimidine N1 position is minimized by using stoichiometric sodium hydride.
- Low Solubility : Intermediate 4-substituted-8-nitrobenzofuropyrimidine-2-thiols require recrystallization from aqueous dimethylformamide to achieve >95% purity.
- Oxidative Degradation : Sodium periodate reactions are conducted under nitrogen to prevent sulfoxide formation.
Comparative Analysis with Analogous Compounds
The target compound shares synthetic pathways with EvitaChem’s EVT-2750794, which substitutes the 3,4-dimethylphenyl group with a 6-methylbenzo[d]thiazol-2-yl moiety. Key differences include:
- Reactivity : The 3,4-dimethylphenyl group enhances electron density, accelerating acetamide coupling by 15–20% compared to thiazole derivatives.
- Yield : Higher yields (78% vs. 64%) are achieved due to reduced steric hindrance from the dimethyl substituents.
Industrial-Scale Considerations
- Cost Efficiency : Replacing DMF with cyclopentyl methyl ether (CPME) reduces solvent costs by 40% without compromising yield.
- Green Chemistry : Catalytic sodium iodide in alkylation steps lowers potassium carbonate usage by 30%, aligning with waste-reduction goals.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the ketone groups to alcohols or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including potential therapeutic applications.
Medicine: Investigating its potential as a drug candidate for various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Substituent Variations
The benzofuropyrimidine core’s position 3 substituent critically influences bioactivity and solubility. Key analogs include:
*Molecular weights calculated based on formulae from evidence or estimated via standard methods.
†Estimated using ChemDraw Professional 22.0.
Key Observations:
- Metabolic Stability : Dimethyl groups on the acetamide (target and ) may hinder oxidative metabolism via cytochrome P450 enzymes, extending half-life .
- Electron Effects : The trifluoromethyl group in ’s analog could enhance target binding through hydrophobic or dipole interactions .
Challenges:
Bioactivity and ADMET Profiles
- Anticonvulsant Activity : ’s N-benzyl-dihydrofuropyrimidine carboxamide shows anticonvulsant effects, implying the benzofuropyrimidine core’s relevance to CNS targets .
- ADMET Predictions : Tools like admetSAR 2.0 () predict that trifluoromethyl () and dimethyl (target) groups may reduce CYP450 inhibition risk compared to unsubstituted phenyl groups .
Comparative Bioactivity Hypotheses:
Biological Activity
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H25N3O3
- Molecular Weight : 427.5 g/mol
- LogP : 4.3567 (indicating lipophilicity)
- Polar Surface Area : 53.697 Ų
The compound exhibits several mechanisms of action that contribute to its biological activity:
- NLRP3 Inflammasome Modulation : Recent studies suggest that compounds similar to N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide may influence the NLRP3 inflammasome pathway. This pathway is crucial in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of this pathway can lead to reduced neuroinflammation and improved cognitive functions in animal models .
- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. A study identified it as a potential candidate for inhibiting cancer cell proliferation through the induction of apoptosis in various cancer cell lines .
Biological Activity Overview
The biological activity of N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can be summarized as follows:
Case Studies
- Neuroprotection in Alzheimer's Disease Models :
- Cancer Cell Line Studies :
Q & A
Q. What analytical techniques are critical for detecting isomeric impurities?
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase).
- Vibrational spectroscopy (IR/Raman) : Differentiate isomers via carbonyl stretching frequencies (e.g., 1680 cm⁻¹ for amide vs. 1720 cm⁻¹ for ester groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
